molecular formula C18H16Cl2N2O B13783384 3'-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide CAS No. 73825-70-4

3'-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide

Cat. No.: B13783384
CAS No.: 73825-70-4
M. Wt: 347.2 g/mol
InChI Key: AGXFOJPZNKUIGM-UHFFFAOYSA-N
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Description

3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide is an organic compound with the molecular formula C18H16Cl2N2O. It is known for its unique chemical structure, which includes a cyclopentanecarboxanilide core substituted with chloro and imino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide typically involves the reaction of 4-chloroaniline with 2-chloro-6-hydroxybenzaldehyde in the presence of glacial acetic acid and anhydrous ethanol. The mixture is refluxed for several hours, followed by recrystallization from anhydrous tetrahydrofuran to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the laboratory synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial requirements.

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, although specific uses in medicine are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide involves its interaction with specific molecular targets and pathways. The compound’s chloro and imino groups play a crucial role in its reactivity and binding affinity to biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes by binding to enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Chloro-2-((m-chlorophenyl)imino)cyclopentanecarboxanilide is unique due to its specific substitution pattern and the presence of both chloro and imino groups, which contribute to its distinct chemical and biological properties

Properties

CAS No.

73825-70-4

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-(3-chlorophenyl)iminocyclopentane-1-carboxamide

InChI

InChI=1S/C18H16Cl2N2O/c19-12-4-1-6-14(10-12)21-17-9-3-8-16(17)18(23)22-15-7-2-5-13(20)11-15/h1-2,4-7,10-11,16H,3,8-9H2,(H,22,23)

InChI Key

AGXFOJPZNKUIGM-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=NC2=CC(=CC=C2)Cl)C1)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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